Methyl 4-methyl-6-(phenylthio)nicotinate
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Overview
Description
Methyl 4-methyl-6-(phenylthio)nicotinate is an organic compound with the molecular formula C13H11NO2S It is a derivative of nicotinic acid, featuring a phenylthio group at the 6-position and a methyl group at the 4-position of the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-6-(phenylthio)nicotinate typically involves the esterification of 4-methyl-6-(phenylthio)nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired ester product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-6-(phenylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Corresponding substituted esters or amides
Scientific Research Applications
Methyl 4-methyl-6-(phenylthio)nicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-6-(phenylthio)nicotinate involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, lacking the phenylthio and methyl substituents.
4-methyl nicotinate: Similar structure but without the phenylthio group.
6-(phenylthio)nicotinate: Lacks the methyl group at the 4-position.
Uniqueness
Methyl 4-methyl-6-(phenylthio)nicotinate is unique due to the presence of both the phenylthio and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13NO2S |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
methyl 4-methyl-6-phenylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2S/c1-10-8-13(15-9-12(10)14(16)17-2)18-11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
FIYSGBCEWRDWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)SC2=CC=CC=C2 |
Origin of Product |
United States |
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